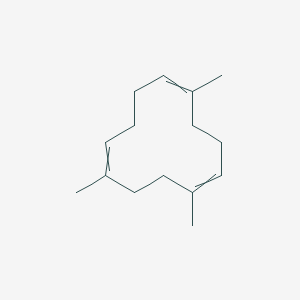
1,5,9-Cyclododecatriene, 1,5,10-trimethyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,5,9-Cyclododecatriene, 1,5,10-trimethyl- is an organic compound with a unique structure consisting of a twelve-membered ring with three double bonds and three methyl groups. This compound is a derivative of 1,5,9-cyclododecatriene, which is known for its applications in the production of specialty chemicals and polymers.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1,5,9-Cyclododecatriene, 1,5,10-trimethyl- can be synthesized through the cyclotrimerization of butadiene in the presence of catalysts such as titanium tetrachloride and ethylaluminum sesquichloride . This reaction typically occurs under controlled conditions to ensure the selective formation of the desired product.
Industrial Production Methods: The industrial production of 1,5,9-cyclododecatriene involves the trimerization of butadiene using a mixture of titanium tetrachloride and an organoaluminum co-catalyst . This process has been optimized over the years to achieve high yields and purity of the product.
Analyse Des Réactions Chimiques
Types of Reactions: 1,5,9-Cyclododecatriene, 1,5,10-trimethyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form cyclododecanone and other oxygenated derivatives.
Reduction: Hydrogenation of the compound can lead to the formation of cyclododecane.
Substitution: The double bonds in the compound can undergo substitution reactions with various reagents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and nitric acid.
Reduction: Hydrogenation typically involves the use of hydrogen gas and a metal catalyst such as palladium or nickel.
Substitution: Reagents such as halogens and organometallic compounds are commonly used for substitution reactions.
Major Products:
Oxidation: Cyclododecanone and other oxygenated derivatives.
Reduction: Cyclododecane.
Substitution: Various substituted cyclododecatriene derivatives depending on the reagents used.
Applications De Recherche Scientifique
1,5,9-Cyclododecatriene, 1,5,10-trimethyl- has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals, such as macrocyclic musks and agrochemicals.
Mécanisme D'action
The mechanism of action of 1,5,9-cyclododecatriene, 1,5,10-trimethyl- involves its interaction with various molecular targets and pathways. The compound’s double bonds and methyl groups allow it to participate in a range of chemical reactions, influencing its reactivity and interactions with other molecules. The specific pathways and targets depend on the context of its use, such as in chemical synthesis or biological applications .
Comparaison Avec Des Composés Similaires
1,5,9-Cyclododecatriene, 1,5,10-trimethyl- can be compared with other similar compounds, such as:
1,5,9-Cyclododecatriene: The parent compound, which lacks the methyl groups and has different reactivity and applications.
Cyclododecane: A fully hydrogenated derivative with different physical and chemical properties.
Cyclododecanone: An oxidized derivative used in the production of various chemicals.
Propriétés
Numéro CAS |
21115-77-5 |
|---|---|
Formule moléculaire |
C15H24 |
Poids moléculaire |
204.35 g/mol |
Nom IUPAC |
(1Z,5Z,9Z)-1,5,10-trimethylcyclododeca-1,5,9-triene |
InChI |
InChI=1S/C15H24/c1-13-7-4-5-8-14(2)11-12-15(3)10-6-9-13/h7-8,10H,4-6,9,11-12H2,1-3H3/b13-7-,14-8-,15-10- |
Clé InChI |
DRDYICOUDVAVGE-MSKXPCFJSA-N |
SMILES |
CC1=CCCC=C(CCC(=CCC1)C)C |
SMILES isomérique |
C/C/1=C/CC/C=C(\CC/C(=C\CC1)/C)/C |
SMILES canonique |
CC1=CCCC=C(CCC(=CCC1)C)C |
Key on ui other cas no. |
21115-77-5 |
Description physique |
Liquid |
Pictogrammes |
Irritant; Environmental Hazard |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















